molecular formula C17H24O3 B1360728 8-Oxo-8-(4-propylphenyl)octanoic acid CAS No. 951892-26-5

8-Oxo-8-(4-propylphenyl)octanoic acid

Cat. No. B1360728
CAS RN: 951892-26-5
M. Wt: 276.4 g/mol
InChI Key: IJYAOIUOOMEHIM-UHFFFAOYSA-N
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Description

8-Oxo-8-(4-propylphenyl)octanoic acid is a chemical compound with a molecular weight of 276.38 . It is used in scientific research and exhibits excellent properties for drug synthesis, organic reactions, and catalysis.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C17H24O3/c1-2-7-14-10-12-15 (13-11-14)16 (18)8-5-3-4-6-9-17 (19)20/h10-13H,2-9H2,1H3, (H,19,20) . This indicates that the compound has 17 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms.

Scientific Research Applications

  • Synthesis and Characterization:

    • 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, a related compound, has been synthesized and characterized. Its phase transition and liquid crystalline behavior were explored, indicating its potential as a thermotropic liquid crystal (Cai Li, 2009).
  • Polymer Science:

    • Copolyesters involving 8-(3-hydroxyphenyl)octanoic acid have been synthesized, showing potential for biomedical applications due to their interesting properties like high insolubility in most solvents, inherent viscosities, and thermal and phase behavior (S. Abraham et al., 2002).
  • Biomedical Applications:

    • Research on the production of octanoic acid in Saccharomyces cerevisiae highlights its role as a precursor for various industrially relevant products. The study focuses on new precursor supply engineering strategies and intrinsic limitations, relevant for biotechnological applications (F. Wernig et al., 2021).
  • Bio-Lubricant Development:

    • Novel compounds synthesized from oleic acid, including derivatives of octanoic acid, have been studied for their potential as bio-lubricants. Their properties such as density, acid number, and base number were analyzed (T. D. Wahyuningsih & Y. S. Kurniawan, 2020).
  • DNA Research:

    • A study developed a novel method for detecting oxidative damage in DNA, specifically focusing on the biomarker 8-oxodG. This research provides insights into methods for evaluating DNA oxidation from biologically relevant reactions (I. Bist et al., 2016).
  • Environmental Applications:

    • Research on the biotransformation of 8:2 fluorotelomer alcohol in soil and by soil bacteria isolates sheds light on the microbial transformation of this substance to perfluorocarboxylic acids, a process relevant to environmental science (Jinxia Liu et al., 2007).
  • Chemical Reactions and Catalysis:

    • Studies have explored the solvolyses of [3.2.1]bicyclic α,α′-dichloro ketones, leading to insights into reaction mechanisms and potential applications in synthetic organic chemistry (B. Föhlisch et al., 2001).
  • Oxidation Processes:

    • Research on the efficient oxidation of alcohols to carbonyl compounds using molecular oxygen, catalyzed by N-hydroxyphthalimide combined with a Co species, provides insights that could be applicable to various industrial processes (Iwahama et al., 2000).

properties

IUPAC Name

8-oxo-8-(4-propylphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-7-14-10-12-15(13-11-14)16(18)8-5-3-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYAOIUOOMEHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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